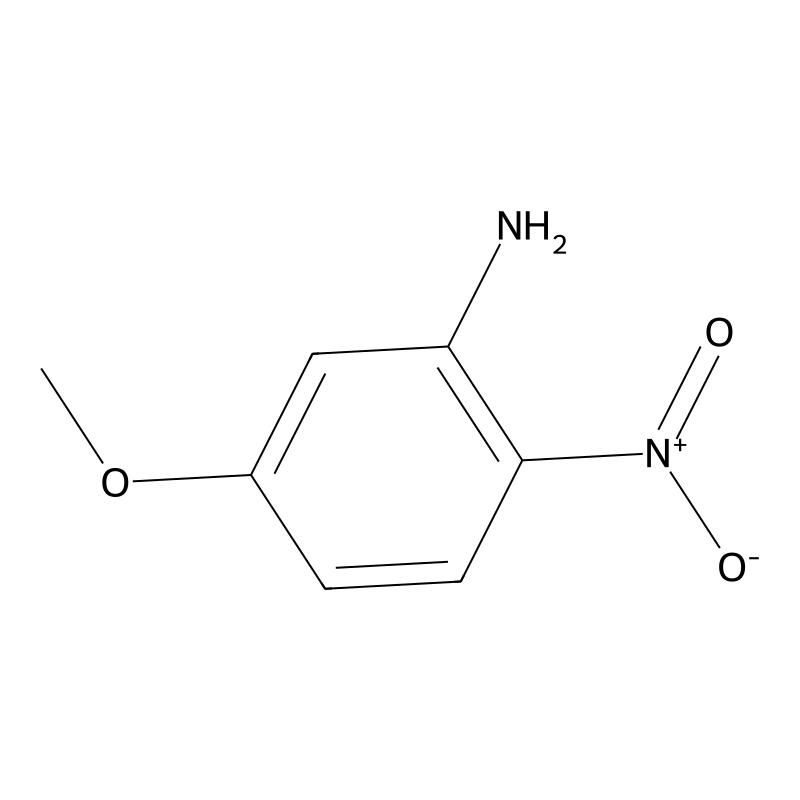

5-Methoxy-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Methoxy-2-nitroaniline is an organic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol. It features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to an aniline structure. This compound is characterized by its yellow crystalline appearance and is primarily used in various chemical applications, including dye production and as an intermediate in organic synthesis .

Precursor for Organic Synthesis:

5-Methoxy-2-nitroaniline can be employed as a starting material for the synthesis of various organic compounds. For instance, it has been utilized in the preparation of N-(5-methoxy-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide, a compound with potential applications in drug discovery [].

Investigation of Physical Properties:

The physical properties of 5-Methoxy-2-nitroaniline, such as its melting point and solubility, have been reported in scientific literature. These properties are crucial for understanding the behavior and handling of the compound in laboratory settings [].

- Nitration: The aromatic ring can undergo further nitration, leading to the formation of additional nitro-substituted derivatives.

- Reduction: The nitro group can be reduced to an amino group, yielding 5-methoxy-2-aminobenzene.

- Acylation: The amine group can react with acyl chlorides to form amides, which are useful in synthesizing pharmaceuticals.

These reactions illustrate the compound's versatility as a building block in organic synthesis.

Research indicates that 5-methoxy-2-nitroaniline exhibits various biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential anti-cancer properties, as well as its ability to act as an antimicrobial agent. The compound has shown promise in inhibiting certain cancer cell lines, although further studies are needed to fully understand its mechanisms of action and therapeutic potential .

Several methods exist for synthesizing 5-methoxy-2-nitroaniline:

- Nitration of 5-Methoxyaniline: This method involves treating 5-methoxyaniline with a nitrating agent such as a mixture of concentrated nitric and sulfuric acids.

- Reduction of Nitro Compounds: Starting from 5-methoxy-2-nitrophenol, reduction processes can yield the desired aniline derivative.

- Electrophilic Aromatic Substitution: Utilizing electrophiles to introduce the nitro group into the aromatic ring of methoxyaniline.

These methods highlight the compound's accessibility for research and industrial applications .

5-Methoxy-2-nitroaniline finds applications across various fields:

- Dye Manufacturing: It serves as an intermediate in producing azo dyes and other colorants.

- Pharmaceutical Industry: Its derivatives are explored for potential therapeutic uses, particularly in cancer treatment.

- Chemical Research: Used as a reagent in organic synthesis and analytical chemistry.

These applications underscore its significance in both industrial and research contexts.

Studies on the interactions of 5-methoxy-2-nitroaniline with biological systems have revealed that it can interact with various enzymes and receptors. Its ability to inhibit specific pathways makes it a candidate for further investigation in drug development. The compound's interactions with cellular components may lead to insights into its potential therapeutic effects or toxicological profiles .

Several compounds share structural similarities with 5-methoxy-2-nitroaniline, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | Different positional isomer with similar reactivity |

| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | Exhibits similar biological activity but different substituents |

| 3-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | Another positional isomer with distinct chemical behavior |

The uniqueness of 5-methoxy-2-nitroaniline lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

Melting Point

GHS Hazard Statements

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant